molecular formula C12H17NO2 B13170687 Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate

Cat. No.: B13170687
M. Wt: 207.27 g/mol
InChI Key: AUAJYZGIRGATDQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is a synthetic amino acid ester derivative characterized by a propanoate backbone substituted with a [(3-methylphenyl)methyl]amino group. Compounds in this class are typically synthesized via Michael addition reactions between methyl acrylate and substituted amines, followed by modifications such as hydrazinolysis or nucleophilic additions to generate intermediates for pharmaceuticals or bioactive molecules .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-[(3-methylphenyl)methylamino]propanoate

InChI

InChI=1S/C12H17NO2/c1-10-4-3-5-11(8-10)9-13-7-6-12(14)15-2/h3-5,8,13H,6-7,9H2,1-2H3

InChI Key

AUAJYZGIRGATDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate typically involves the reaction of 3-methylbenzylamine with methyl acrylate. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, their synthesis methods, yields, and key applications based on the evidence:

Compound Name Substituent Synthesis Method Yield (%) Key Properties/Applications Reference
Methyl 3-[(4-sulfamoylphenyl)amino]propanoate 4-sulfamoylphenyl Reflux in methanol with H₂SO₄, neutralization, recrystallization 97% (6.1 g) Intermediate for sulfonamide derivatives; potential antimicrobial activity
Methyl 3-[(2-isocyanatophenyl)amino]propanoate (13a–c) 2-isocyanatophenyl Reaction of isocyanate with aniline or acyl azide in alcohol 79–86% Building block for urea/thiourea derivatives; relevance in peptide mimetics
Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate 3-(trifluoromethoxy)phenyl Not explicitly detailed (commercial synthesis) N/A High lipophilicity due to CF₃O group; potential use in agrochemicals or CNS-targeting drugs
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素) 6-hydroxy-4-methoxybenzofuran-5-yl Isolation from Ficus stenophylla root; column chromatography N/A Novel natural product with uncharacterized bioactivity; first report in plant chemistry
(S)-Methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (intermediate) 4-aminophenyl + dioxoisoindolinyl Condensation of aldehydes with amino esters, reduction, and hydrolysis 78–91% Precursor to antimycobacterial thiazole-containing peptidomimetics

Structural and Functional Differences

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., sulfamoyl , trifluoromethoxy ) : Enhance stability and modulate solubility. Sulfamoyl derivatives are linked to enzyme inhibition (e.g., carbonic anhydrase), while trifluoromethoxy groups improve blood-brain barrier penetration.
    • Aromatic vs. Heterocyclic Substituents : Compounds like 竹叶榕素 incorporate benzofuran moieties, which are rare in synthetic analogs and may confer unique antioxidant or anti-inflammatory properties.
    • Isocyanate Derivatives : Reactive functional groups enable further derivatization into ureas/thioureas, expanding utility in medicinal chemistry.
  • Synthetic Accessibility :

    • Michael addition (e.g., methyl acrylate + amines ) is a versatile route for generating intermediates, but yields vary with steric and electronic effects of substituents.
    • Natural product isolation (e.g., 竹叶榕素 ) offers structural diversity but lacks scalability compared to synthetic routes.
  • Biological Relevance: Thiazole-containing analogs exhibit antimycobacterial activity, highlighting the role of heterocycles in targeting microbial pathogens.

Key Research Findings

Synthetic Efficiency: Hydrazinolysis of methyl 3-(substituted amino)propanoates achieves high yields (>80%) for hydrazide intermediates, critical for synthesizing bioactive quinoline derivatives . Isocyanate-functionalized variants (e.g., 13a–c ) demonstrate superior reactivity, enabling one-step conjugation with biomolecules.

Natural vs. Synthetic Analogs: 竹叶榕素 represents a rare benzofuran-containing propanoate ester, contrasting with synthetic analogs that prioritize sulfonamide or fluorinated groups for enhanced drug-like properties.

Pharmacological Potential: Thiazole-modified derivatives show promise against Mycobacterium tuberculosis, with IC₅₀ values comparable to first-line therapeutics. Trifluoromethoxy-substituted compounds are under investigation for CNS applications due to their improved metabolic stability.

Biological Activity

Methyl 3-{[(3-methylphenyl)methyl]amino}propanoate, also known as methyl 3-amino-3-(3-methylphenyl)propanoate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H19N1O2C_{13}H_{19}N_{1}O_{2} and a molecular weight of approximately 193.24 g/mol. The compound features a propanoate backbone, an amino group, and a 3-methylphenyl substituent, which contribute to its distinctive chemical reactivity and biological activity.

Property Value
Molecular FormulaC13H19N1O2
Molecular Weight193.24 g/mol
Functional GroupsAmino, Ester

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. Key synthetic routes include:

  • Esterification : Reaction of the corresponding acid with methanol in the presence of an acid catalyst.
  • Amine Alkylation : Use of alkyl halides to introduce the 3-methylphenyl group onto the amino propanoate backbone.

These methods ensure high yields and purity, making the compound suitable for further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity and modulating enzyme-substrate interactions. Additionally, the aromatic ring allows for π-π interactions that can influence receptor activity.

Research Findings

Preliminary studies indicate that this compound exhibits various biological activities:

  • Anticancer Activity : In vitro assays have shown that this compound can inhibit cell proliferation in several cancer cell lines, including Jurkat (leukemia) and A-431 (epidermoid carcinoma) cells. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through modulation of cytokine release and inhibition of inflammatory pathways .
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, indicating a possible role in neurodegenerative disease therapy .

Case Studies

  • Cell Line Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated significant growth inhibition with an IC50 value below 20 µM for Jurkat cells.
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a complex mechanism involving both hydrophobic and hydrogen bonding interactions .

Applications

This compound has numerous applications across different fields:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and inflammatory diseases.
  • Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Industry : Investigated for incorporation into formulations aimed at treating various conditions.

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